4-[2-[[1-[(2-Methylphenyl)methyl]-3-indolyl]sulfonyl]-1-oxoethyl]-1-piperazinecarboxylic acid ethyl ester
Overview
Description
4-[2-[[1-[(2-methylphenyl)methyl]-3-indolyl]sulfonyl]-1-oxoethyl]-1-piperazinecarboxylic acid ethyl ester is a member of indoles.
Scientific Research Applications
Synthesis and Evaluation as Anticancer Agents :
- A study by Rehman et al. (2018) discussed the synthesis of propanamide derivatives, including compounds related to the queried chemical structure. These compounds were evaluated for their anticancer potential, showing promising results in some derivatives compared to a standard anticancer drug, doxorubicin (Rehman et al., 2018).
Antibacterial Applications :
- Research by Goueffon et al. (1981) explored the antibacterial properties of a compound structurally similar to the queried chemical. This compound demonstrated broad antibacterial activity in experimental infections (Goueffon et al., 1981).
Synthesis of Novel Organic Compounds :
- A study by Back and Nakajima (2000) focused on synthesizing various organic compounds, including piperidines and quinolizidines, through a process that involved compounds related to the queried chemical. These syntheses are crucial for creating novel organic molecules with potential applications in drug development and other areas of chemistry (Back & Nakajima, 2000).
Gastric Antisecretory Properties :
- Research by Santilli et al. (1987) investigated 2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, which have structural similarities to the queried compound. These derivatives exhibited potent gastric antisecretory properties, suggesting potential therapeutic applications (Santilli et al., 1987).
Antimicrobial Activity Evaluation :
- Fandaklı et al. (2012) synthesized and evaluated the antimicrobial activities of certain 1,2,4-triazol-3-one derivatives. These derivatives, related to the queried compound, showed good antimicrobial activity against various microorganisms (Fandaklı et al., 2012).
Properties
IUPAC Name |
ethyl 4-[2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylacetyl]piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O5S/c1-3-33-25(30)27-14-12-26(13-15-27)24(29)18-34(31,32)23-17-28(22-11-7-6-10-21(22)23)16-20-9-5-4-8-19(20)2/h4-11,17H,3,12-16,18H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWQLHZHDBNBMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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